molecular formula C13H15N3O5 B3168009 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid CAS No. 926227-42-1

1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid

Cat. No.: B3168009
CAS No.: 926227-42-1
M. Wt: 293.27 g/mol
InChI Key: SAWBVPNJYFXPIA-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)carbamoyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H15N3O5. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenyl group and a carbamoyl group.

Preparation Methods

The synthesis of 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid typically involves the following steps:

    Carbamoylation: The addition of a carbamoyl group to the nitrophenyl compound.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for efficient synthesis .

Chemical Reactions Analysis

1-[(4-Nitrophenyl)carbamoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines .

Scientific Research Applications

1-[(4-Nitrophenyl)carbamoyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The piperidine ring provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid include:

Properties

IUPAC Name

1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-12(18)9-5-7-15(8-6-9)13(19)14-10-1-3-11(4-2-10)16(20)21/h1-4,9H,5-8H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWBVPNJYFXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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